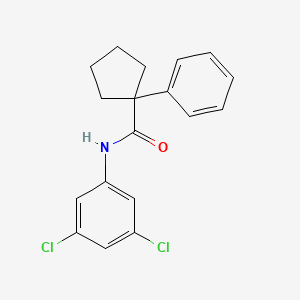
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, where the amide nitrogen is bonded to a 3,5-dichlorophenyl group. The presence of chlorine atoms in the phenyl ring imparts distinct chemical properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to disrupt mycobacterial energetics , suggesting potential antimicrobial activity.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit efflux, slowing down the emergence of resistance and positively affecting the duration of treatment .
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide at different dosages in animal models have not been extensively studied. Any observed threshold effects, as well as any toxic or adverse effects at high doses, are yet to be reported .
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized cyclopentane derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group but has a different core structure.
3,5-dichlorobenzamide derivatives: These compounds have similar substituents but differ in their overall structure and properties.
Uniqueness
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, phenyl group, and 3,5-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINKAIUOHSCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2867047.png)
![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2867048.png)
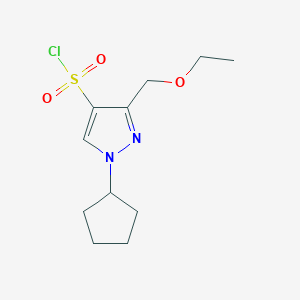
![1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2867051.png)

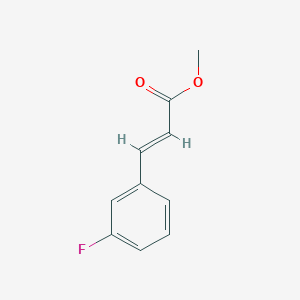
![1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2867054.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2867056.png)
![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2867059.png)
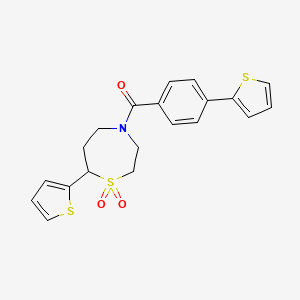
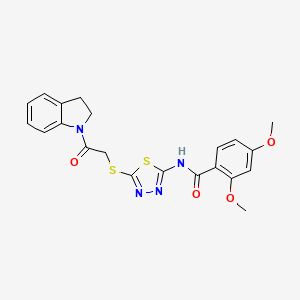
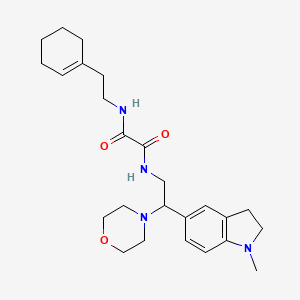
![N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2867066.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867067.png)
